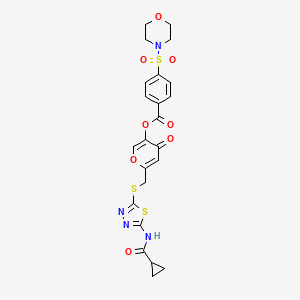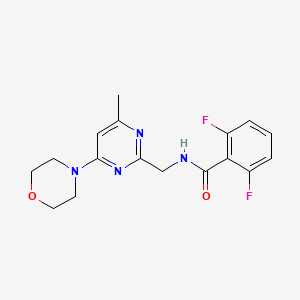
2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of molecules often explored for their potential in various biomedical applications due to the presence of difluoro-benzamide and morpholinopyrimidinyl groups. Such compounds are typically synthesized for their biological activity, targeting specific receptors or enzymes within the body.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes combining various precursor molecules under specific conditions. For example, the synthesis of a similar compound was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a series of steps with an overall chemical yield of 1% (Wang et al., 2013). These processes highlight the complexity and precision required in synthesizing such molecules.
科学的研究の応用
Heterocyclic Compounds and Drug Discovery
- Heterocyclic compounds, particularly those containing benzimidazole, benzothiazole, and pyrimidine rings, are critical in medicinal chemistry due to their diverse biological activities. These compounds are foundational in the discovery and development of new drugs due to their interaction with various biological targets (Saganuwan, 2017). The presence of fluorine atoms and a morpholine ring in 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide suggests it may interact similarly within biological systems, offering potential as a lead compound in drug development.
DNA Interaction and Fluorescent Markers
- Fluorescent compounds, such as those derived from Hoechst 33258, bind to DNA and are used as markers in cell biology for chromosome and nuclear staining. This utility extends to the analysis of DNA content and chromosome analysis in plant cell biology (Issar & Kakkar, 2013). Analogues of such compounds, which may include 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, could have similar applications in fluorescent imaging and DNA interaction studies.
Enzyme Inhibition and Biological Activities
- Benzazoles and their derivatives exhibit a range of biological activities, including antitumor, antihistaminic, anthelmintic, and fungicidal effects. These activities are attributed to the structural features of benzazoles, which allow for interaction with various biological targets (Pareek & Kishor, 2015). Given the structural complexity of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, it could be explored for enzyme inhibition or modulation of biological pathways.
Anticoagulant Research
- The systematic development of small-molecule inhibitors for therapeutic applications, such as anticoagulants, involves the exploration of compounds with selective inhibition properties. Research in this area has led to the discovery of potent inhibitors with selectivity against serine proteases, highlighting the importance of structural design in developing new therapeutics (Pauls, Ewing, & Choi-Sledeski, 2001). The structural attributes of 2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide could make it a candidate for anticoagulant research.
作用機序
特性
IUPAC Name |
2,6-difluoro-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-11-9-15(23-5-7-25-8-6-23)22-14(21-11)10-20-17(24)16-12(18)3-2-4-13(16)19/h2-4,9H,5-8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITNBOAICWIZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)

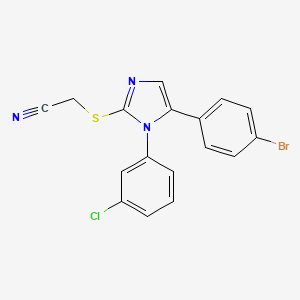
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)
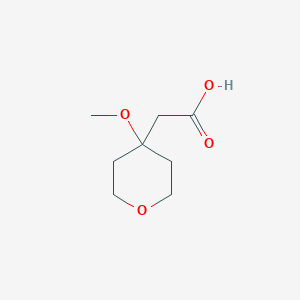
![1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2480842.png)
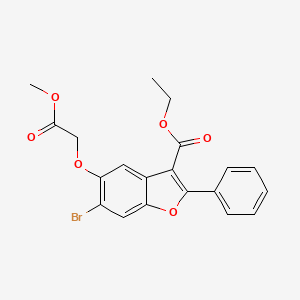

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)
